benzo[b]thiophen-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
Description
This compound features a benzo[b]thiophene moiety fused to a bicyclic pyrimidine scaffold with a unique (5R,8S)-epiminocyclohepta framework. The structure combines aromatic heterocycles (thiophene, pyrimidine) with a seven-membered ring system, distinguishing it from simpler pyrimidine derivatives.
Properties
IUPAC Name |
1-benzothiophen-2-yl(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c22-18(17-7-11-3-1-2-4-16(11)23-17)21-12-5-6-15(21)13-9-19-10-20-14(13)8-12/h1-4,7,9-10,12,15H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKLJNFQGCJQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophen-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzo[b]thiophene core, which can be achieved through an aryne reaction with alkynyl sulfides . The tetrahydro-epiminocyclohepta[d]pyrimidine moiety can be synthesized separately and then coupled with the benzo[b]thiophene core under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzo[b]thiophen-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzo[b]thiophen-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies using techniques such as molecular docking and DFT calculations have provided insights into its binding modes and interactions .
Comparison with Similar Compounds
Core Structural Differences
Target Compound :
- Benzo[b]thiophene fused to a 7-membered epiminocyclohepta[d]pyrimidine.
- Key functional groups: Methanone, epimino bridge.
Analogues :
(5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiazol-2-yloxy)phenyl)methanone (): Replaces benzo[b]thiophene with 4-(thiazol-2-yloxy)phenyl. Retains the epiminocyclohepta core but lacks sulfur-rich aromaticity, reducing lipophilicity.
2-(3,4-Dimethoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-(thiophen-2-yl)-2H-thiazolo[3,2-a]pyrimidine-3,6(5H,7H)-dione (): Thiophen-2-yl substituent instead of benzo[b]thiophene.
Thiophen-2-yl(2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,3-oxathiolan-5-yl)methanone (): 1,3-oxathiolane ring with a thioxo group (C=S). Lacks the fused pyrimidine system, simplifying the scaffold but reducing conformational stability.
Physicochemical Properties
Biological Activity
Benzo[b]thiophen-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties and therapeutic potential.
Chemical Structure and Properties
The compound features a benzo[b]thiophene moiety linked to a tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin structure. The molecular formula and weight are crucial for understanding its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂OS |
| Molecular Weight | 270.37 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have indicated that derivatives of benzo[b]thiophene compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated IC50 values of 16.19 ± 1.35 µM against HCT-116 (human colorectal carcinoma) and 17.16 ± 1.54 µM against MCF-7 (human breast adenocarcinoma) . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
Compounds similar to benzo[b]thiophenes have shown promising antimicrobial properties. A study highlighted that certain benzo[b]thiophene derivatives possess activity against Gram-positive bacteria such as Staphylococcus aureus and have been effective in inhibiting bacterial growth .
Neuroprotective Effects
There is emerging evidence suggesting that compounds featuring the benzo[b]thiophene structure may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The potential for these compounds to mitigate oxidative damage is an area of ongoing research.
Case Studies and Research Findings
- Cytotoxicity Study : A series of synthesized benzo[b]thiophene derivatives were evaluated for their cytotoxic effects on cancer cell lines. The most effective compound showed significant potency comparable to established chemotherapeutics .
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of benzo[b]thiophene derivatives against various pathogens. Results indicated a notable inhibition of microbial growth, suggesting potential for development as antimicrobial agents .
- Neuroprotection Research : Investigations into the neuroprotective properties of benzo[b]thiophene compounds revealed their ability to reduce neuronal cell death in vitro under oxidative stress conditions, indicating therapeutic potential for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
